

AF 555 Azide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AF 555 azide

Cat. No.: B12377213

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **AF 555 azide**, a fluorescent probe widely utilized in biological research. Its core application lies in "click chemistry," a powerful tool for specifically labeling and visualizing biomolecules. This document details its chemical properties, experimental protocols for its use, and illustrates its application in studying cellular processes.

Core Chemical Properties

AF 555 azide is a bright, water-soluble fluorescent dye belonging to the Alexa Fluor family. Its azide moiety allows it to readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. These reactions are bioorthogonal, meaning they occur efficiently within biological systems without interfering with native biochemical processes.

Property	Value
Molecular Formula	C37H47K3N6O13S4
Molecular Weight	1029.35 g/mol
Excitation Maximum	~555 nm
Emission Maximum	~565 nm
Extinction Coefficient	~150,000 cm ⁻¹ M ⁻¹
Quantum Yield	~0.1
Solubility	Water, DMSO, DMF

Experimental Protocols

AF 555 azide is a versatile tool for labeling alkyne-modified biomolecules. Below are detailed protocols for its use in the two main types of click chemistry reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is ideal for labeling proteins in fixed and permeabilized cells or in cell lysates.

Materials:

- Alkyne-modified protein sample
- **AF 555 azide**
- Phosphate-buffered saline (PBS)
- DMSO
- Copper(II) sulfate (CuSO_4) solution (e.g., 20 mM in water)
- Reducing agent solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)
- Copper chelating ligand (e.g., THPTA, 100 mM in water)

Protocol:

- Prepare the Protein Sample: Ensure the alkyne-modified protein is in a buffer free of interfering substances like high concentrations of thiols. The pH should be around 7.4.
- Prepare **AF 555 Azide** Stock Solution: Dissolve **AF 555 azide** in DMSO to a final concentration of 10 mM.
- Prepare the Click Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in order:
 - Alkyne-modified protein solution
 - **AF 555 azide** stock solution (to a final concentration of 100-200 μM)

- THPTA solution (to a final concentration of 1 mM)
- CuSO₄ solution (to a final concentration of 0.2 mM)
- Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 3 mM to initiate the click reaction.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
- Purification: Remove the excess dye and copper catalyst by methods such as spin filtration, dialysis, or gel filtration, depending on the downstream application.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is suitable for labeling live cells, as it avoids the cytotoxicity associated with copper catalysts. It requires the biomolecule to be modified with a strained alkyne, such as DBCO or BCN.

Materials:

- Cells with surface proteins modified with a strained alkyne (e.g., DBCO)
- **AF 555 azide**
- Cell culture medium or appropriate buffer (e.g., PBS)
- DMSO

Protocol:

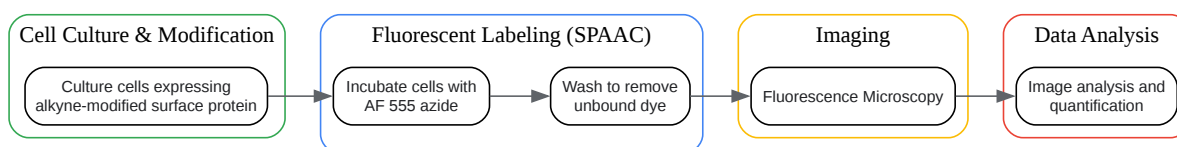
- Prepare the Cells: Culture the cells containing the strained alkyne-modified protein of interest.
- Prepare **AF 555 Azide** Labeling Solution: Dilute the **AF 555 azide** stock solution (10 mM in DMSO) in cell culture medium or PBS to the desired final concentration (typically 5-20 μM).

- Labeling: Remove the culture medium from the cells and add the **AF 555 azide** labeling solution.
- Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
- Washing: Gently wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove any unbound dye.
- Imaging: The labeled cells are now ready for visualization by fluorescence microscopy.

Visualizations

Experimental Workflow: Labeling and Imaging of a Cell Surface Protein

The following diagram illustrates a typical workflow for labeling a cell surface protein using SPAAC and subsequent imaging.

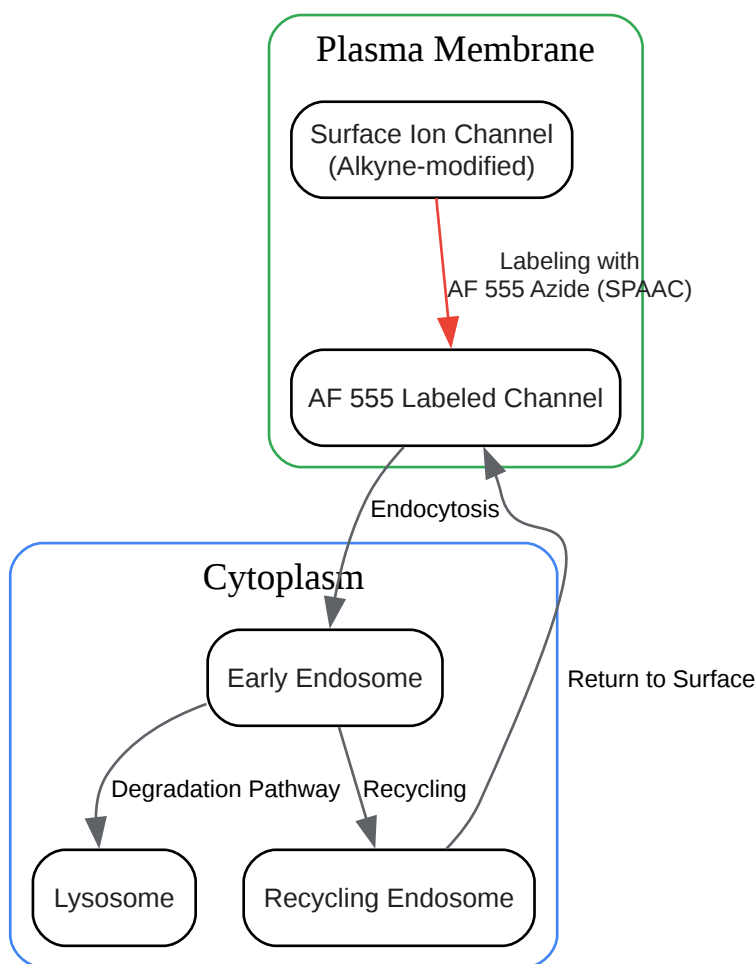


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Experimental workflow for cell surface protein labeling.

Signaling Pathway: Visualizing Ion Channel Trafficking

AF 555 azide can be used to study the dynamic processes of protein trafficking. For instance, by labeling a specific ion channel on the cell surface, its internalization, recycling, and degradation can be monitored over time. This provides valuable insights into the regulation of its signaling function.



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Trafficking of a labeled cell surface ion channel.

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